

commercial availability of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine

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Compound of Interest

Compound Name: 1-Boc-4-(hydroxymethyl)-4-methylpiperidine

Cat. No.: B112343

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Technical Guide: 1-Boc-4-(hydroxymethyl)-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and synthetic methodologies related to **1-Boc-4-(hydroxymethyl)-4-methylpiperidine** (CAS No. 236406-21-6). This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures, particularly as a scaffold for novel therapeutics.

Commercial Availability

1-Boc-4-(hydroxymethyl)-4-methylpiperidine is readily available from a variety of chemical suppliers. The typical purity offered is greater than 95%, with many suppliers providing purities of 97% or higher. It is generally supplied in quantities ranging from grams to kilograms.

Table 1: Commercial Supplier Information

| Supplier | Purity | Available Quantities |
|-------------------|--------|--|
| BLDpharm | 95% | Gram to Kilogram scale |
| Biosynce | >97% | Gram to hundreds of kilograms scale[1] |
| Fisher Scientific | 97% | Gram scale[2] |
| Parchem | - | Inquire for details |
| Apollo Scientific | 97% | Gram scale |

Physicochemical Data

The following table summarizes the key physicochemical properties of **1-Boc-4-(hydroxymethyl)-4-methylpiperidine**. Please note that some of these values are predicted.

Table 2: Physicochemical Properties of **1-Boc-4-(hydroxymethyl)-4-methylpiperidine**

| Property | Value | Source |
|-------------------|---|------------------|
| CAS Number | 236406-21-6 | Multiple Sources |
| Molecular Formula | C ₁₂ H ₂₃ NO ₃ | Multiple Sources |
| Molecular Weight | 229.32 g/mol | Multiple Sources |
| Appearance | Colorless to light yellow viscous liquid | Predicted |
| Boiling Point | 312.4 ± 15.0 °C | Predicted |
| Density | 1.034 ± 0.06 g/cm ³ | Predicted |
| pKa | 14.94 ± 0.10 | Predicted |
| Storage | 2-8°C, Sealed in a dry environment | Multiple Sources |

Synthetic Protocols

While a direct, peer-reviewed synthesis for **1-Boc-4-(hydroxymethyl)-4-methylpiperidine** is not readily available, a highly plausible two-step synthetic route can be devised from the commercially available starting material, 1-Boc-4-piperidone. This involves an initial Grignard reaction to introduce the methyl group, followed by a hydroxymethylation step.

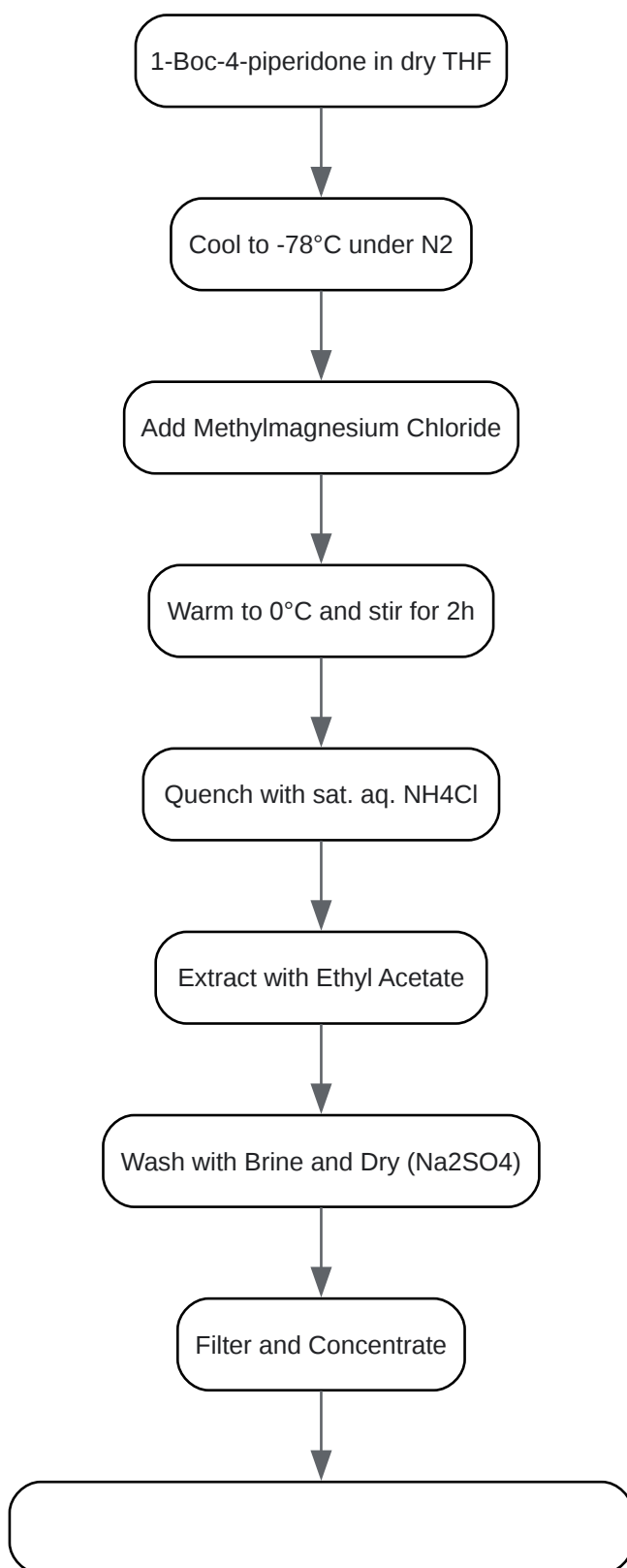
Step 1: Synthesis of Intermediate tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

This procedure is adapted from the well-established synthesis of the 4-hydroxy-4-methylpiperidine intermediate.^[3]

Experimental Protocol:

- To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.00 g, 5.02 mmol) in dry tetrahydrofuran (THF) (25 mL) under a nitrogen atmosphere, cool the mixture to -78°C.
- Slowly add methylmagnesium chloride (2.17 mL of a 3M solution in THF, 6.52 mmol) to the cooled solution.
- Allow the reaction mixture to slowly warm to 0°C and stir for 2 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the mixture with ethyl acetate (2 x 30 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
- Filter the mixture and concentrate the filtrate under reduced pressure to yield tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a colorless oil.

Diagram 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate



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Caption: Workflow for the synthesis of the key intermediate.

Step 2: Proposed Synthesis of **1-Boc-4-(hydroxymethyl)-4-methylpiperidine**

A subsequent hydroxymethylation of the tertiary alcohol formed in Step 1 would be required to yield the final product. This could potentially be achieved through various methods, such as reaction with a protected form of formaldehyde or through a sequence involving oxidation and subsequent reduction. A specific, detailed protocol for this transformation on this particular substrate requires further investigation and optimization by the end-user.

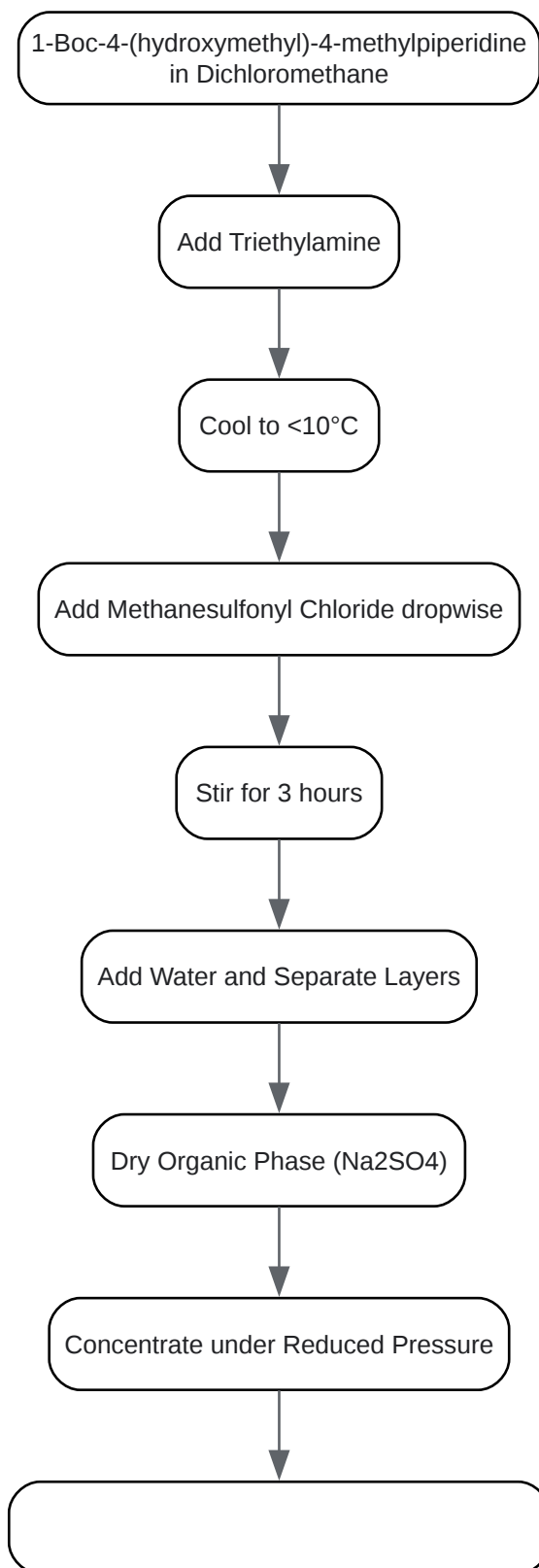
Downstream Reactivity: Activation of the Hydroxymethyl Group

A common and important reaction of **1-Boc-4-(hydroxymethyl)-4-methylpiperidine** in synthetic chemistry is the activation of the primary alcohol, for example, by conversion to a mesylate. This transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. The following is a representative protocol adapted from a similar substrate.

Experimental Protocol: Mesylation of the Hydroxymethyl Group

- Dissolve **1-Boc-4-(hydroxymethyl)-4-methylpiperidine** in dichloromethane (CH_2Cl_2).
- Add triethylamine (Et_3N) to the solution.
- Cool the reaction mixture in an ice-water bath to below 10°C .
- Slowly add methanesulfonyl chloride (MsCl) dropwise, maintaining the temperature below 10°C .
- Continue to stir the reaction for 3 hours after the addition is complete.
- Add water to the reaction mixture, stir, and separate the layers.
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4).
- Concentrate the organic phase under reduced pressure to obtain the crude mesylated product.

Diagram 2: Activation of the Hydroxymethyl Group via Mesylation

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Caption: Workflow for the activation of the primary alcohol.

This activated intermediate can then be used in a variety of subsequent reactions, such as the introduction of nucleophiles to build more complex molecular scaffolds, which is a key strategy in the development of novel drug candidates.

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